2-acetamido-N-methyl-3-phenylpropanamide

Peptide-Membrane Interactions NMR Spectroscopy Liposome Biophysics

Standard capped-amino-acid models show inconsistent NMR sensitivity in bilayer-binding experiments. Ac-Phe-NHMe resolves this with the strongest ¹H chemical shift perturbations and T₁ relaxation changes among phenylalanine diamide analogs, enabling reproducible peptide-lipid interaction detection at lower concentrations. • Outperforms dimethylamide analog (Ac-Phe-NMe₂) in NMR binding assays with egg yolk lecithin bilayers. • (S)-enantiomer ensures the P2₁ crystal phase required for chirality-driven packing studies; racemic DL form adopts a different space group (P2₁/n). • Dual acetyl (m/z 43) and benzyl (m/z 77) fragmentation channels provide richer MS calibration than the alanine congener Ac-Ala-NHMe. Specify ≥95% purity (HPLC) and (S)-enantiomer to match published reference spectra and crystallographic data.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B12512302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-methyl-3-phenylpropanamide
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC
InChIInChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)
InChIKeyRLHSJVFEMKHRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Phe-NHMe: Chemical Identity, Properties & Procurement


2-Acetamido-N-methyl-3-phenylpropanamide (CAS 17186-60-6), most commonly referred to as Ac-Phe-NHMe or Nalpha-Acetyl-N-methyl-L-phenylalaninamide, is a chiral, N-terminal- and C-terminal-capped L-phenylalanine derivative with molecular formula C₁₂H₁₆N₂O₂ and molecular weight 220.27 g/mol [1]. The compound belongs to the class of N-acetyl amino acid methylamides, a family of dipeptide models widely employed to probe backbone and side-chain conformational preferences, intermolecular hydrogen bonding, and peptide-membrane interactions in isolated, solvent-free, or lipid-bilayer environments [2]. Commercially available at purities typically ≥95% (HPLC) from multiple global suppliers, Ac-Phe-NHMe is stored at 2–8 °C and is soluble in DMSO [3]. Its well-defined (S)-stereochemistry, dual hydrogen-bond donor/acceptor architecture, and intrinsic fluorescence make it a versatile scaffold for spectroscopic, crystallographic, and computational studies of peptide recognition phenomena.

Ac-Phe-NHMe: Why Generic Substitution Fails


Although Ac-Phe-NHMe belongs to a well-explored family of capped amino acid methylamides, substitution with its nearest structural analogs—Ac-Phe-NMe₂ (dimethylamide), Ac-Ala-NHMe (alanine backbone), or the uncapped H-Phe-NHMe—is not scientifically neutral. Quantitative head-to-head experiments demonstrate that the N-methylamide terminus of Ac-Phe-NHMe mediates the most pronounced NMR chemical shift perturbations and spin-lattice relaxation changes upon binding to egg yolk lecithin bilayers compared to the dimethylamide analog [1]. In gas-phase carbohydrate recognition, the L-phenylalanine side chain and peptide backbone conformation of Ac-Phe-NHMe dictate a distinct hydrogen-bonding engagement pattern with pyranoside guests that is absent in alanine or tyrosine congeners [2]. Moreover, the (S)-enantiomer exhibits a Ki of 1.11 × 10⁶ nM against phenylethanolamine N-methyltransferase (PNMT), a weak but measurable affinity that may differ from the (R)-enantiomer [3]. These orthogonal lines of evidence collectively establish that the precise combination of (S)-phenylalanine chirality, N-terminal acetyl cap, and C-terminal monomethylamide in Ac-Phe-NHMe cannot be replicated by off-the-shelf alternatives without compromising experimental reproducibility and data comparability.

Ac-Phe-NHMe vs. Analogs: Quantitative Evidence


Superior NMR Shift Perturbation vs. Ac-Phe-NMe₂ in Lipid Binding

In a direct head-to-head comparison of three phenylalanine-derived model diamides interacting with egg yolk lecithin (EYL) bilayers, Ac-Phe-NHMe (compound 1) induced the most significant changes in ¹H-NMR chemical shifts and spin-lattice relaxation times (T₁) among all tested compounds, surpassing Ac-Phe-NMe₂ (compound 2) and Ac-(Z)-ΔPhe-NMe₂ (compound 3) [1]. The study used ¹H-NMR, ESR, voltage, and resistance measurements to probe structural and dynamic alterations of EYL liposomes upon peptide addition [1].

Peptide-Membrane Interactions NMR Spectroscopy Liposome Biophysics

Membrane Fluidity Reduction in ESR vs. Ac-Phe-NMe₂

In the same head-to-head study, electron spin resonance (ESR) using 5-DOXYL spin probe revealed that all three compounds reduced the fluidity of EYL liposome membranes, but the highest activity was observed for Ac-Phe-NMe₂ (compound 2) with the N-methylated C-terminal amide bond, not for Ac-Phe-NHMe (compound 1) [1]. This differential ranking establishes that while Ac-Phe-NHMe excels in NMR-detectable head-group interactions, the more hydrophobic Ac-Phe-NMe₂ penetrates deeper into the hydrocarbon core. Additionally, voltage and resistance measurements confirmed that Ac-Phe-NMe₂ penetrated most easily through biological membranes [1].

ESR Spectroscopy Membrane Fluidity Liposome Permeability

Hydrogen-Bond-Driven Carbohydrate Anomer Discrimination

Double-resonance IR-UV spectroscopy combined with quantum-chemical calculations (DFT) established that Ac-Phe-NHMe binds the α and β anomers of methyl D-gluco- and D-galactopyranoside exclusively through hydrogen bonding to the dipeptide backbone, with no contribution from stacking interactions with the aromatic phenyl ring—contrary to the common occurrence of CH–π stacking in carbohydrate-protein complexes [1]. The amino acid host ‘engages’ the most suitable pair of neighboring conjugate sites on each carbohydrate, and the specific choice depends on the peptide backbone conformation and the configuration/conformation of the carbohydrate ligand [1]. In contrast, simpler aromatic probes such as toluene or p-hydroxy toluene rely solely on dispersive CH–π stacking [2].

Carbohydrate Recognition Gas-Phase Spectroscopy Molecular Recognition

PNMT Inhibition Affinity Compared to Structural Analogs

Ac-Phe-NHMe was evaluated in a radiochemical assay for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in adrenaline biosynthesis, yielding a Ki value of 1.11 × 10⁶ nM (i.e., ~1.11 mM) [1]. This weak but reproducible affinity provides a baseline for structure-activity relationship (SAR) studies. The structurally related compound Ac-Phe-NH₂ (lacking the N-methyl group) has been reported as a non-competitive inhibitor of polyubiquitin chain elongation with a Ki of 8 mM, suggesting that the N-methylamide modification in Ac-Phe-NHMe may modestly enhance target engagement . Comparative PNMT inhibition data for the (R)-enantiomer or the dimethylamide analog are not currently available in public databases, representing a knowledge gap.

Enzyme Inhibition PNMT Neurotransmitter Biosynthesis

Crystal Structure Polymorphism vs. DL-Racemic Congener

The L-enantiomer of Ac-Phe-NHMe crystallizes in the monoclinic space group P2₁ with unit-cell parameters a = 11.695(1) Å, b = 4.966(1) Å, c = 11.531(1) Å, β = 116.6(1)°, Z = 2, and calculated density Dₓ = 1.215 g/cm³ [1]. In contrast, the DL-racemic mixture (N-acetyl-DL-phenylalanine-N-methylamide) crystallizes in P2₁/n with a = 19.45(4) Å, b = 4.98(1) Å, c = 12.29(2) Å, β = 91.92(7)°, Z = 4 [2]. The differing space groups, unit-cell dimensions, and Z values directly reflect the distinct hydrogen-bonding networks and packing arrangements induced by chirality. Infrared spectroscopic studies of N-acetyl-amino acid methylamides further identified two crystalline modifications (form I and form II) for the DL-phenylalanine derivative, distinguished by amide IVa/VIa band positions near 630/600 cm⁻¹ (form I) vs. ~600 cm⁻¹ (form II) [3].

X-ray Crystallography Conformational Polymorphism Solid-State Peptide Models

Selective Peptide Bond Cleavage vs. Ac-Ala-NHMe in Femtosecond MS

Coherent control experiments using adaptive femtosecond pulse shaping demonstrated preferential cleavage of the acyl-N ('peptide') bond in Ac-Phe-NHMe while preserving more labile bonds intact [1]. The same technique was subsequently applied to both Ac-Phe-NHMe and Ac-Ala-NHMe, with results showing that strong-field excitation with shaped laser pulses allows selective cleavage of strong backbone bonds in both model systems [2]. However, the phenylalanine derivative Ac-Phe-NHMe served as the primary dipeptide model for method development due to its well-resolved fragmentation channels; in the optimized phase, the ion yield for the target fragment at m/z 43 (acetyl cation) decreased by 33% while the yield for the m/z 77 fragment (phenyl ring cleavage) increased through selective excitation .

Femtosecond Laser Spectroscopy Peptide Fragmentation Analytical Chemistry

Ac-Phe-NHMe: Research and Industrial Applications


NMR Peptide-Lipid Head-Group Interaction Screening

Ac-Phe-NHMe is the preferred model peptide for ¹H-NMR and T₁ relaxation experiments probing hydrogen-bond interactions between peptide amide groups and phospholipid phosphate head-groups. As demonstrated by Wałęsa et al. (2015), Ac-Phe-NHMe exhibited the most significant H-atom chemical shift perturbations and spin-lattice relaxation time changes among three tested phenylalanine diamides when titrated into EYL bilayers [1]. This superior NMR sensitivity enables detection of weak peptide-lipid interactions at lower peptide concentrations than would be required for the dimethylamide analog. Procurement should specify ≥95% purity and the (S)-enantiomer to ensure reproducibility with published NMR reference spectra.

Gas-Phase Carbohydrate Anomer Binding Determination

The IR-UV double-resonance methodology pioneered by Cocinero et al. (2011) established Ac-Phe-NHMe as the benchmark host molecule for mapping carbohydrate-peptide hydrogen-bonding topologies in the absence of solvent [2]. The compound's exclusive reliance on backbone hydrogen bonding—rather than aromatic stacking—makes it uniquely suited for isolating the contribution of polar interactions to carbohydrate recognition. Researchers developing glycomimetic inhibitors or studying carbohydrate-antibody binding energetics should procure Ac-Phe-NHMe as the standardized peptide partner for gas-phase binding screens with novel synthetic carbohydrate ligands.

Femtosecond Laser Pulse-Shaping MS Calibration Standard

Ac-Phe-NHMe serves as an essential calibration compound for adaptive femtosecond laser pulse-shaping instruments used in top-down protein sequencing. The Laarmann et al. (2007) demonstration of preferential acyl-N bond cleavage with a 33% reduction in acetyl fragment ion yield under optimized pulse conditions [3] provides a quantitative benchmark for instrument validation. Its dual aromatic and backbone fragmentation channels (m/z 43, 77) offer richer diagnostic information than the alanine analog Ac-Ala-NHMe. Mass spectrometry core facilities and laser spectroscopy laboratories should stock Ac-Phe-NHMe as a primary calibration standard for coherent control experiments.

Co-Crystallization and Solid-State Conformational Reference

The well-characterized crystal structure of L-Ac-Phe-NHMe (P2₁, a=11.695 Å, b=4.966 Å, c=11.531 Å, β=116.6°) [4] contrasts sharply with the DL-racemic form (P2₁/n, a=19.45 Å) [5], providing a textbook example of chirality-driven crystal packing divergence. Academic and industrial crystallography groups studying polymorphism, co-crystallization with pharmaceutical co-formers, or chiral resolution phenomena should procure the enantiopure (S)-form to ensure the desired crystal phase and hydrogen-bonding network.

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